Cas no 1805533-37-2 (Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylate)

Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylate
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- インチ: 1S/C9H9F2NO3/c1-4-3-12-8(13)6(9(14)15-2)5(4)7(10)11/h3,7H,1-2H3,(H,12,13)
- InChIKey: VLDLSOTUPMBMIB-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C(=O)OC)C(NC=C1C)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 372
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 55.4
Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029027932-250mg |
Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylate |
1805533-37-2 | 95% | 250mg |
$989.80 | 2022-04-01 | |
Alichem | A029027932-1g |
Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylate |
1805533-37-2 | 95% | 1g |
$3,010.80 | 2022-04-01 | |
Alichem | A029027932-500mg |
Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylate |
1805533-37-2 | 95% | 500mg |
$1,836.65 | 2022-04-01 |
Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylate 関連文献
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylateに関する追加情報
Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylate: A Comprehensive Overview
Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylate (CAS No. 1805533-37-2) is a specialized organic compound with a unique chemical structure that has garnered significant attention in recent years due to its potential applications in various fields. This compound belongs to the class of pyridine derivatives, which are widely studied for their versatile properties in pharmaceuticals, agrochemicals, and materials science. The molecule's structure features a pyridine ring substituted with a hydroxyl group at position 2, a methyl group at position 5, and a difluoromethyl group at position 4, along with a methyl ester at position 3. These substituents contribute to the compound's distinct chemical reactivity and biological activity.
Recent studies have highlighted the importance of difluoromethyl-substituted pyridines in medicinal chemistry. The presence of the difluoromethyl group introduces electronic effects that can enhance the compound's bioavailability and stability. For instance, researchers have explored the use of Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylate as a potential lead compound in the development of new anti-inflammatory agents. Its ability to modulate specific cellular pathways makes it a promising candidate for drug discovery.
In the agricultural sector, Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylate has been investigated for its pesticidal properties. The compound's structure allows it to interact with key enzymes in pests, potentially offering an eco-friendly alternative to conventional pesticides. Field trials have demonstrated its efficacy in controlling certain crop-damaging insects without adverse effects on non-target species.
The synthesis of Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to improve yield and purity, making large-scale production more feasible. The use of microwave-assisted synthesis has been particularly effective in streamlining the process, reducing reaction times while maintaining product quality.
From a structural perspective, the pyridine ring serves as the core framework for this compound, providing a rigid platform for functionalization. The hydroxyl group at position 2 introduces hydrogen bonding capabilities, enhancing solubility and bioavailability. Meanwhile, the methyl ester at position 3 contributes to lipophilicity, which is crucial for membrane permeability in biological systems.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylate with greater accuracy. Molecular docking studies suggest that the compound may bind effectively to certain receptors, indicating its potential as a therapeutic agent. Additionally, quantum mechanical calculations have provided insights into the electronic distribution within the molecule, further elucidating its reactivity.
In terms of environmental impact, studies have shown that Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylate degrades efficiently under aerobic conditions, minimizing its ecological footprint. This makes it an attractive option for applications where sustainability is a priority.
Looking ahead, the versatility of Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylate suggests that it will continue to be a focal point in both academic and industrial research. Its unique combination of structural features and functional groups positions it as a valuable tool in advancing chemical innovation across multiple disciplines.
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